2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol
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Overview
Description
2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a tetrahydronaphthalene moiety linked to a piperazine ring, which is further connected to an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved by hydrogenating naphthalene in the presence of a nickel catalyst.
Synthesis of the Piperazine Ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene glycol.
Linking the Tetrahydronaphthalene to Piperazine: This step involves the reaction of tetrahydronaphthalene with piperazine under specific conditions to form the desired linkage.
Addition of the Ethoxyethanol Chain: The final step involves the reaction of the intermediate product with ethoxyethanol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethoxyethanol chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with a naphthalene core.
1-Naphthalenol, 1,2,3,4-tetrahydro-: A hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
2-[2-[4-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a tetrahydronaphthalene moiety with a piperazine ring and an ethoxyethanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-[2-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-12-14-22-13-11-19-7-9-20(10-8-19)18-6-5-16-3-1-2-4-17(16)15-18/h1-4,18,21H,5-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQFBJXTEWOFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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